1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

説明

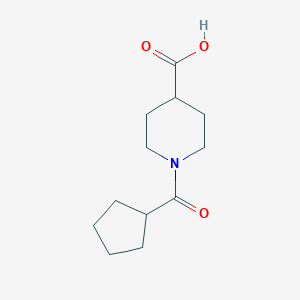

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the cyclopentyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentanone or piperidine-4-carboxylic acid.

Reduction: Formation of 1-(cyclopentylmethanol)piperidine-4-carboxylic acid.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of a cyclopentylcarbonyl group at the nitrogen atom and a carboxylic acid functional group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 195.25 g/mol.

Modulation of Melanocortin Receptors

One of the primary applications of this compound is as a modulator of melanocortin receptors (MCRs). These receptors play critical roles in regulating energy homeostasis, appetite, and body weight. Research indicates that compounds targeting MCRs, particularly MCR4, can be effective in treating obesity by suppressing appetite and promoting weight loss .

Mechanism of Action:

- Agonist Activity: The compound acts as an agonist at MCR4, mimicking the effects of endogenous melanocortin peptides that signal satiety.

- Impact on Metabolism: By activating these receptors, the compound influences metabolic pathways that regulate food intake and energy expenditure.

Obesity Treatment Research

A study published in Medicinal Chemistry explored various substituted piperidines, including this compound, for their potential as anti-obesity agents. The research demonstrated that these compounds could effectively reduce food intake in animal models, suggesting their viability for therapeutic use in obesity management .

| Study Focus | Findings |

|---|---|

| Obesity Treatment | Significant reduction in food intake and body weight in mice treated with MCR4 agonists. |

| Mechanism | Activation of MCR4 leads to increased satiety signals and decreased appetite. |

Neuropharmacological Studies

Another area of interest is the neuropharmacological effects of this compound. Research has shown that modulation of melanocortin receptors can influence neurobehavioral outcomes, including mood regulation and cognitive functions. Animal studies indicated that compounds like this compound could enhance cognitive performance while reducing anxiety-like behaviors .

Industrial Applications

Beyond its pharmacological potential, this compound serves as an intermediate in organic synthesis for various pharmaceutical compounds. Its unique structure allows it to be utilized in the development of new drugs targeting a range of conditions, including metabolic disorders and neurological diseases.

作用機序

The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid

- 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

- 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

Uniqueness

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

生物活性

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CPCPCA) is an organic compound with the molecular formula C₁₂H₁₉NO₃, categorized as a derivative of piperidine. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with specific molecular targets and therapeutic implications.

CPCPCA is synthesized through the reaction of piperidine with cyclopentanecarbonyl chloride, typically in the presence of a base such as triethylamine. The synthesis is conducted under anhydrous conditions to prevent hydrolysis, followed by purification methods like recrystallization or chromatography.

Key Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid |

| Molecular Formula | C₁₂H₁₉NO₃ |

| CAS Number | 147636-33-7 |

| Hazard Classification | Irritant |

CPCPCA's biological activity is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound's mechanism involves modulating the activity of these targets, which can lead to diverse biological effects. For instance, it has been explored for potential anti-inflammatory and analgesic properties .

Potential Therapeutic Effects

- Anti-inflammatory Activity : CPCPCA has been investigated for its ability to inhibit pro-inflammatory pathways, making it a candidate for treating various inflammatory diseases.

- Analgesic Properties : The compound may exhibit pain-relieving effects, which could be beneficial in managing chronic pain conditions.

- Receptor Binding Studies : Research has indicated that CPCPCA may serve as a ligand in receptor binding studies, potentially influencing neurotransmitter systems .

Case Studies

Several studies have highlighted CPCPCA's biological activity:

- A study demonstrated that CPCPCA effectively reduced inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Another investigation focused on its analgesic properties, where CPCPCA was shown to alleviate pain responses in induced pain models.

Comparison with Similar Compounds

CPCPCA can be compared to other piperidine derivatives to understand its unique properties better. Below is a comparison table of similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid | Moderate anti-inflammatory effects |

| 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | Limited receptor binding activity |

| 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid | Potential analgesic properties |

Research Findings

Recent research has emphasized the significance of CPCPCA in various fields:

特性

IUPAC Name |

1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMFMPSHKKRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588140 | |

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-33-7 | |

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。